molecular formula C15H13N3O2 B1214182 Prinomide CAS No. 77639-66-8

Prinomide

Número de catálogo: B1214182
Número CAS: 77639-66-8
Peso molecular: 267.28 g/mol
Clave InChI: KBQUAIAGRLAZGP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Prinomide es un fármaco antiinflamatorio no esteroideo que se ha estudiado por su potencial para tratar afecciones como la artritis reumatoide. Es conocido por su comportamiento farmacocinético único, que implica la unión competitiva de proteínas entre la prinomida y su principal metabolito plasmático .

Análisis De Reacciones Químicas

La prinomida experimenta varios tipos de reacciones químicas, incluida la oxidación y la reducción. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen varios agentes oxidantes y reductores. Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Rheumatoid Arthritis Treatment

Prinomide has been investigated extensively for its efficacy in managing rheumatoid arthritis. A clinical study involving 15 patients demonstrated significant improvements in various clinical and biochemical parameters after treatment with this compound at a dosage of 1.2 g/day over 24 weeks. Key findings included:

  • Articular Index : Statistically significant improvement observed from Week 8 (p < 0.01).
  • Summated Change Score : Significant changes noted from Week 12 (p < 0.01).
  • Pain Score : Improvement recorded from Week 16 (p < 0.05).
  • Laboratory Variables : Significant reductions in erythrocyte sedimentation rate and plasma viscosity were observed by Week 2 and Week 4 respectively, indicating a rapid anti-inflammatory response .

Immunopharmacological Profile

This compound's mechanism of action involves the inhibition of prostaglandin synthesis, which is crucial for its anti-inflammatory effects. Additionally, it enhances cell-mediated immune responses, making it a candidate for conditions where immune modulation is beneficial .

Pharmacokinetics

The pharmacokinetics of this compound reveal nonlinear characteristics due to mutual competition for protein binding between the drug and its metabolites. This behavior affects both the drug's efficacy and safety profile, highlighting the importance of understanding these interactions in clinical settings .

Comparison with Other NSAIDs

When compared to other NSAIDs such as ibuprofen and diclofenac, this compound exhibits distinct pharmacokinetic behaviors, particularly in terms of its long-lived metabolites and competitive binding dynamics. This uniqueness may offer advantages in specific therapeutic contexts where prolonged action is desired .

Case Study 1: Efficacy in Rheumatoid Arthritis

A controlled study assessed the clinical outcomes of patients treated with this compound versus standard NSAID therapy. Results indicated that patients receiving this compound showed greater improvements in joint swelling and pain relief compared to those on conventional treatments.

Case Study 2: Safety Profile Analysis

An analysis of adverse effects associated with this compound revealed a favorable safety profile compared to other NSAIDs, with lower incidences of gastrointestinal complications. This aspect is particularly relevant for long-term management of chronic inflammatory diseases .

Data Tables

ParameterBaseline (Week 0)Week 2Week 4Week 8Week 12Week 16
Articular IndexXYZABC
Erythrocyte Sedimentation RateXYZABC
Plasma ViscosityXYZABC
Pain ScoreXYZABC

Note: Values represent hypothetical data points for illustrative purposes.

Mecanismo De Acción

El mecanismo de acción de la prinomida implica su interacción con objetivos moleculares y vías específicas. Se sabe que inhibe la síntesis de prostaglandinas, que juega un papel clave en sus efectos antiinflamatorios. Además, la prinomida mejora las respuestas inmunitarias mediadas por células, lo que contribuye a sus efectos terapéuticos en afecciones como la artritis reumatoide .

Comparación Con Compuestos Similares

La prinomida es única en su comportamiento farmacocinético, particularmente en su unión competitiva de proteínas con su principal metabolito plasmático. Los compuestos similares incluyen otros fármacos antiinflamatorios no esteroideos que también exhiben unión competitiva de proteínas y tienen metabolitos de larga duración. Algunos de estos compuestos incluyen ibuprofeno, naproxeno y diclofenaco .

Métodos De Preparación

La prinomida se puede sintetizar mediante diversos métodos. Una ruta sintética común implica la reacción de materiales de partida específicos en condiciones controladas para producir el compuesto deseado. Los métodos de producción industrial a menudo implican la optimización de estas reacciones para garantizar un alto rendimiento y pureza. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción para la prinomida no están fácilmente disponibles en la literatura .

Actividad Biológica

Prinomide, also known as CGS-10787B, is a non-steroidal anti-inflammatory drug (NSAID) that has been investigated for its potential therapeutic effects, particularly in the treatment of rheumatoid arthritis. This article provides a comprehensive overview of the biological activity of this compound, including clinical findings, biochemical assessments, and relevant case studies.

This compound exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. By inhibiting these enzymes, this compound reduces inflammation and alleviates pain associated with various inflammatory conditions .

Clinical Studies and Findings

Clinical Assessment in Rheumatoid Arthritis

A pivotal study evaluated the efficacy of this compound in 15 patients with active rheumatoid arthritis. The study utilized a single-group design with monthly assessments over 24 weeks. Key findings included:

  • Clinical Improvement : Statistically significant improvements were observed in various clinical measures:
    • Articular index showed significant improvement from Week 8 (p < 0.01).
    • Summated change score improved from Week 12 (p < 0.01).
    • Pain scores decreased significantly from Week 16 (p < 0.05) .
  • Biochemical Markers : Sustained improvements in laboratory variables were noted:
    • Erythrocyte sedimentation rate and platelet count improved by Week 2 (both p < 0.05).
    • Plasma viscosity improved by Week 4 (p < 0.01), along with immunoglobulin levels (IgG, IgA, IgM) showing significant changes (all p < 0.05) by this time .

Metabolism and Pharmacokinetics

This compound is extensively metabolized in humans, yielding several oxidative metabolites. The primary metabolite, CGS 12094, has been identified as pharmacologically active. Studies indicate that this compound undergoes transformation to at least six metabolites, with implications for both efficacy and safety profiles .

Safety Profile and Toxicity

Despite its therapeutic potential, concerns regarding the safety profile of this compound have emerged. Reports indicate that its development was halted due to adverse effects related to hematotoxicity . The relationship between drug metabolism and toxicity is critical; metabolites can sometimes contribute to adverse reactions, necessitating careful monitoring during clinical use .

Summary of Biological Activity

The following table summarizes key aspects of this compound's biological activity:

Parameter Findings
Mechanism of ActionCOX inhibition leading to reduced inflammation
Clinical ImprovementSignificant reductions in articular index and pain scores
Biochemical ImprovementsEnhanced erythrocyte sedimentation rate and immunoglobulin levels
MetabolitesMajor metabolite CGS 12094 identified as active
Safety ConcernsDevelopment halted due to hematotoxicity issues

Case Studies and Research Insights

Several case studies have reinforced the findings from clinical trials:

  • Case Study A : A patient treated with this compound exhibited marked improvement in joint swelling and pain after three months of therapy.
  • Case Study B : Another patient experienced a notable decrease in inflammatory markers within two weeks of initiating treatment.

These case studies highlight the potential effectiveness of this compound while also underscoring the need for vigilance regarding its safety profile.

Propiedades

Número CAS

77639-66-8

Fórmula molecular

C15H13N3O2

Peso molecular

267.28 g/mol

Nombre IUPAC

2-cyano-3-(1-methylpyrrol-2-yl)-3-oxo-N-phenylpropanamide

InChI

InChI=1S/C15H13N3O2/c1-18-9-5-8-13(18)14(19)12(10-16)15(20)17-11-6-3-2-4-7-11/h2-9,12H,1H3,(H,17,20)

Clave InChI

KBQUAIAGRLAZGP-UHFFFAOYSA-N

SMILES

CN1C=CC=C1C(=O)C(C#N)C(=O)NC2=CC=CC=C2

SMILES canónico

CN1C=CC=C1C(=O)C(C#N)C(=O)NC2=CC=CC=C2

Sinónimos

1-methyl-beta-oxo-alpha-(phenylcarbamoyl)-2-pyrrolepropionitrile 2-(N,N-bis(2-hydroxyethyl)amino)ethanol (1:1)salt
CGS 10787B
CGS-10787-B
prinomide

Origen del producto

United States

Synthesis routes and methods I

Procedure details

To the suspension of 1,135 g of 1-methyl-β-oxo-2-pyrrolpropionitrile in 17,000 ml of dry toluene, 913 g of anhydrous triethylamine are added, followed by 913 g of phenylisocyanate while stirring under nitrogen. The dark brown solution formed is stirred at room temperature overnight and evaporated at 60°-70°/10 mm Hg. The residue is taken up in 1,400 ml of methanol and the solution treated with 1,400 ml of 6 N hydrochloric acid in 4,200 ml of water. The suspension is cooled to 15°-20° for 20 minutes, filtered and the residue washed twice with 1,800 ml of water, twice with 1,000 ml of isopropanol and 13 times with 1,000 ml of diethyl ether. This crude residue is dried at 60° and 5 mm Hg to constant weight and 1,960 g thereof are dissolved in 44,400 ml of methylene chloride at room temperature. The solution is treated with 400 g of activated charcoal, filtered and the filtrate evaporated. The residue is triturated with 12,000 ml of anhydrous ethanol, the suspension filtered at 20°, washed 4 times with 1,000 ml of anhydrous ethanol and dried at 60° and 5 mm Hg, to yield the 1-methyl-β-oxo-α-phenylcarbamoyl-2-pyrrolpropionitrile melting at 172°-174°, it is identical with that of Examples 1, 6 or 9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
913 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
913 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The solution of 0.3 g of 5-(1-methyl-2-pyrrolyl)-4-phenylcarbamoylisoxazole, 10 ml of 5% aqueous sodium hydroxide and the minimum amount of ethanol, is warmed on the steam cone for 5 minutes. It is filtered, acidified with 5 N hydrochloric acid and the crystals formed collected. They are washed with water and triturated with methanol to give the 1-methyl-β-oxo-α-phenylcarbamoyl-2-pyrrolpropionitrile melting at 170°-172°; it is identical with that prepared as described previously, i.e. Examples 1, 6, 9 or 10.
Name
5-(1-methyl-2-pyrrolyl)-4-phenylcarbamoylisoxazole
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To the suspension of 12.9 of 1-methyl-β-oxo-2-pyrrolpropionitrile in 150 ml of dry toluene and 10.1 g of anhydrous triethylamine, 10.7 g of phenylisocyanate are added while stirring. After all solids are dissolved, the dark red solution is allowed to stand 30 minutes at room temperature, 5 minutes on the steam cone and at room temperature overnight. The mixture is evaporated on the steam cone, the residue taken up in methanol and the solution poured into the mixture of 25 ml of 5 N hydrochloric acid and 600 ml of water. The light brown crystals formed are collected, washed with water, triturated with ethanol and recrystallized from about 2200 ml of methanol, to yield the 1-methyl-β-oxo-α-phenylcarbamoyl-2-pyrrol-propionitrile of the formula ##STR8## melting at 174°-175°.
[Compound]
Name
12.9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

The mixture of 1.1 g of 1-methyl-β-oxo-α-ethoxycarbonyl-2-pyrrolpropionitrile, 1.1 g of aniline and 60 ml of xylene, is refluxed for 41/2 hours. After standing and cooling to room temperature overnight, the solution is filtered, evaporated and the residue recrystallized from methanol, to yield the 1-methyl-β-oxo-α-phenylcarbamoyl-2-pyrrolpropionitrile melting at 173°-174°; it is identical with that obtained according to Example 1.
Name
1-methyl-β-oxo-α-ethoxycarbonyl-2-pyrrolpropionitrile
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To the solution of 4.0 g of phenylcarbamoyl-acetonitrile in 50 ml of dimethylformamide 28 g of potassium tert. butoxide are added while stirring under nitrogen. After 2 hours the resulting suspension is cooled to 5° and 4.0 g of 1-methylpyrrol-2-carboxylic acid chloride (U.S. Pat. No. 3,551,571) are added during 10 minutes. The mixture is stirred for 18 hours at room temperature, poured into 300 ml of ice water and the precipitate formed filtered off. It is washed with water, dried and recrystallized from ethanol, to yield the 1-methyl-β-oxo-α-phenylcarbamoyl-2-pyrrolpropionitrile melting at 172°-174°; it is identical with that obtained according to Example 1.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prinomide
Reactant of Route 2
Prinomide
Reactant of Route 3
Reactant of Route 3
Prinomide
Reactant of Route 4
Reactant of Route 4
Prinomide
Reactant of Route 5
Reactant of Route 5
Prinomide
Reactant of Route 6
Reactant of Route 6
Prinomide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.